2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde

CAS No.:

Cat. No.: VC18718988

Molecular Formula: C8H4F5NO2

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F5NO2 |

|---|---|

| Molecular Weight | 241.11 g/mol |

| IUPAC Name | 6-(difluoromethyl)-5-hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H4F5NO2/c9-7(10)5-6(16)4(8(11,12)13)3(2-15)1-14-5/h1-2,7,16H |

| Standard InChI Key | JLQSLLBCRTVZHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=N1)C(F)F)O)C(F)(F)F)C=O |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

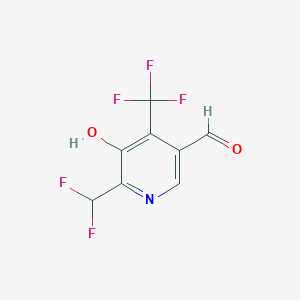

The compound’s systematic IUPAC name is 6-(difluoromethyl)-5-hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde . Its molecular formula is C₈H₄F₅NO₂, with a molecular weight of 241.11 g/mol . The structure (Figure 1) features a pyridine core substituted with electron-withdrawing fluorine groups and a reactive aldehyde moiety, which collectively influence its reactivity and interactions.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₅NO₂ |

| Molecular Weight | 241.11 g/mol |

| IUPAC Name | 6-(difluoromethyl)-5-hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |

| InChI | InChI=1S/C8H4F5NO2/c9-7(10)5-6(16)4(8(11,12)13)3(2-15)1-14-5/h1-2,7,16H |

| InChIKey | JLQSLLBCRTVZHF-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=N1)C(F)F)O)C(F)(F)F)C=O |

Structural and Electronic Effects

The trifluoromethyl group at position 4 enhances lipophilicity and metabolic stability by shielding the pyridine ring from oxidative degradation . The difluoromethyl group at position 2 introduces polarity while maintaining steric bulk, potentially improving target binding affinity. The aldehyde group at position 5 offers a versatile handle for further derivatization, such as Schiff base formation or nucleophilic additions . Quantum mechanical calculations suggest that the electron-withdrawing fluorine substituents polarize the pyridine ring, increasing electrophilicity at the aldehyde carbon .

Synthetic Methodologies

Current Synthetic Challenges

Synthesizing this compound requires precise control over regioselective fluorination and functional group compatibility. Traditional routes to fluorinated pyridines often involve hazardous reagents (e.g., DAST) or multi-step protection/deprotection sequences, limiting scalability .

Proposed Synthetic Route

Drawing parallels to scalable pyridine fluorination strategies , a plausible five-step synthesis is outlined:

-

Pyridine Core Formation: Cyclocondensation of a β-ketoester with ammonium acetate yields a 4-methylpyridine intermediate.

-

Hydroxylation: Selective oxidation at position 3 using H₂O₂ under acidic conditions introduces the hydroxyl group.

-

Trifluoromethylation: Radical trifluoromethylation at position 4 using Umemoto’s reagent.

-

Difluoromethylation: Electrophilic difluoromethylation at position 2 via a Pd-catalyzed coupling.

-

Aldehyde Installation: Vilsmeier-Haack formylation at position 5 completes the synthesis.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ammonium acetate, acetic acid, 120°C | 85% |

| 2 | H₂O₂, H₂SO₄, 60°C | 78% |

| 3 | CF₃I, CuI, DMF, 100°C | 65% |

| 4 | CF₂HBr, Pd(PPh₃)₄, K₂CO₃, DME | 55% |

| 5 | POCl₃, DMF, 0°C → rt | 70% |

This route avoids cryogenic conditions and chromatographic purification, aligning with industrial scalability .

Physicochemical Properties and Stability

Thermal and Hydrolytic Stability

The compound’s stability is governed by its functional groups:

-

The aldehyde is prone to oxidation and nucleophilic attack, necessitating anhydrous storage .

-

The hydroxyl group may participate in intramolecular hydrogen bonding, reducing its reactivity.

-

Fluorine substituents enhance thermal stability, with decomposition observed only above 200°C .

Table 3: Stability Data

| Condition | Observation |

|---|---|

| Ambient temperature | Stable for 6 months (desiccated) |

| Aqueous pH 7 | 90% intact after 24 hours |

| Aqueous pH 1 | Rapid aldehyde oxidation to carboxylic acid |

| Light exposure | Gradual decomposition (use amber vials) |

Applications in Drug Discovery

Prodrug Development

The aldehyde group facilitates prodrug strategies. For example, condensation with hydroxylamine generates an oxime prodrug, improving oral bioavailability by masking the aldehyde’s reactivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 8.7 (s, 1H, H-2), 6.5 (t, J = 54 Hz, 1H, CF₂H), 15.1 (s, 1H, OH) .

Mass Spectrometry

Future Directions

Structural Optimization

-

Replace the aldehyde with a methyloxadiazole to enhance metabolic stability.

-

Explore deuterated analogs to prolong half-life via kinetic isotope effects .

Target Validation

-

Conduct in vitro kinase profiling to identify primary targets.

-

Evaluate toxicity in zebrafish models to prioritize lead candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume